molecular formula C16H19Cl2NO B2568761 3-(2,2-dichloroethenyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide CAS No. 297146-47-5

3-(2,2-dichloroethenyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B2568761
CAS No.: 297146-47-5
M. Wt: 312.23
InChI Key: AGBJMTQPMLUICF-UHFFFAOYSA-N
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Description

3-(2,2-Dichloroethenyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyclopropane ring, dichloroethenyl group, and a dimethylphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the cyclopropane ring. One common approach is the reaction of 2,2-dichloroethenyl chloride with a suitable cyclopropane precursor under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium tert-butoxide, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

  • Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.

  • Industry: It may find use in the production of advanced materials and as an intermediate in the manufacturing of various chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropane ring and dichloroethenyl group play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Permethrin: A well-known insecticide with a similar cyclopropane structure.

  • Chlorothalonil: Another compound with dichloroethenyl groups used as a fungicide.

  • Dichlorvos: An organophosphate insecticide with structural similarities.

Uniqueness: 3-(2,2-Dichloroethenyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its distinct structure allows for specific interactions and reactivity that are not observed in other similar compounds.

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Properties

IUPAC Name

3-(2,2-dichloroethenyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO/c1-9-5-6-12(10(2)7-9)19-15(20)14-11(8-13(17)18)16(14,3)4/h5-8,11,14H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBJMTQPMLUICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C(C2(C)C)C=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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